molecular formula C8H9NO2 B11956658 N-(3-methoxyphenyl)formamide CAS No. 27153-17-9

N-(3-methoxyphenyl)formamide

Cat. No.: B11956658
CAS No.: 27153-17-9
M. Wt: 151.16 g/mol
InChI Key: LGYVYDLYKHFUPM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 It is a derivative of formamide where the formyl group is attached to a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale formylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid acid catalysts like sulfonated rice husk ash has been explored for more sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxyphenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form N-(3-methoxyphenyl)methylamine.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products:

    Oxidation: 3-methoxybenzoic acid.

    Reduction: N-(3-methoxyphenyl)methylamine.

    Substitution: 3-bromo-N-(3-methoxyphenyl)formamide.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)formamide in biological systems involves its interaction with various molecular targets. It can act as a formylating agent, modifying proteins and other biomolecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    N-(4-methoxyphenyl)formamide: Similar structure but with the methoxy group at the 4-position.

    N-(3-bromophenyl)formamide: Similar structure but with a bromine atom instead of a methoxy group.

Uniqueness: N-(3-methoxyphenyl)formamide is unique due to the position of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

N-(3-methoxyphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVYDLYKHFUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343762
Record name N-(3-methoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27153-17-9
Record name N-(3-methoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name META-FORMANISIDIDE
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